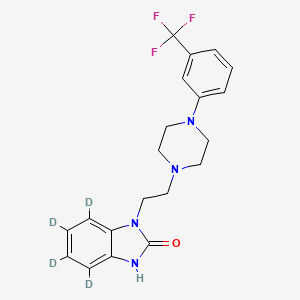

Flibanserin D4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetradeuterio-3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N4O/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28/h1-7,14H,8-13H2,(H,24,28)/i1D,2D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPRRDFIXUUSXRA-ZEJCXXMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])NC(=O)N2CCN3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flibanserin D4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Flibanserin D4, a deuterated analog of the pharmacologically active compound Flibanserin. This document details its chemical properties, structure, and its critical role as an internal standard in analytical and pharmacokinetic studies. Detailed experimental protocols for its use in bioanalytical methods are provided, along with a visualization of the parent compound's signaling pathways.

Introduction to this compound

This compound is a stable isotope-labeled form of Flibanserin, a multifunctional serotonergic agent approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] In this compound, four hydrogen atoms on the ethyl linker connecting the benzimidazolinone and piperazine rings are replaced with deuterium atoms. This isotopic substitution renders the molecule chemically identical to Flibanserin in terms of its biological activity but provides a distinct mass-to-charge ratio (m/z) that is readily distinguishable by mass spectrometry.

This key feature makes this compound an ideal internal standard for the quantification of Flibanserin in complex biological matrices such as plasma.[2] The use of a deuterated internal standard is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar extraction recovery and ionization effects, thereby correcting for variations during sample processing and analysis and ensuring high accuracy and precision.

Chemical Structure and Properties

The chemical structures of Flibanserin and this compound are depicted below, highlighting the site of deuterium labeling on the ethyl bridge.

Flibanserin

This compound

The key chemical and physical properties of Flibanserin and its deuterated analog are summarized in the table below for easy comparison.

| Property | Flibanserin | This compound |

| Molecular Formula | C₂₀H₂₁F₃N₄O[3] | C₂₀H₁₇D₄F₃N₄O[4] |

| Molecular Weight | 390.41 g/mol [5] | 394.43 g/mol [4] |

| CAS Number | 167933-07-5[3] | 2122830-91-3[4] |

| IUPAC Name | 1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-dihydro-2H-benzimidazol-2-one[5] | 1-(2-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}[D4]ethyl)-1,3-dihydro-1H-1,3-benzodiazol-2-one[4] |

| Appearance | White to off-white powder | Not specified, typically a solid |

| Solubility | Insoluble in water | Not specified, expected to be similar to Flibanserin |

Experimental Protocols: Quantification of Flibanserin in Human Plasma

The following is a detailed protocol for the determination of Flibanserin in human plasma using this compound as an internal standard, based on a validated UPLC-MS/MS method.[2]

Materials and Reagents

-

Flibanserin reference standard

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (drug-free)

-

Ultrapure water

Instrumentation

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Preparation of Solutions

-

Stock Solutions (1 mg/mL): Separately weigh and dissolve Flibanserin and this compound in methanol to obtain stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Flibanserin stock solution with a mixture of acetonitrile and water (50:50, v/v) to create calibration standards.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with the same diluent to achieve a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution (100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a 5 µL aliquot into the UPLC-MS/MS system.

UPLC-MS/MS Conditions

-

Chromatographic Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Flibanserin: m/z 391.2 → 161.1

-

This compound: m/z 395.2 → 161.1

-

Signaling Pathways of Flibanserin

Flibanserin exerts its pharmacological effects through a dual mechanism involving serotonin receptors. It acts as a full agonist at the 5-HT1A receptor and as an antagonist at the 5-HT2A receptor. The signaling pathways associated with these receptors are distinct and lead to opposing effects on neuronal activity, which is believed to be central to its therapeutic action.

References

- 1. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]

- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Ex vivo binding of flibanserin to serotonin 5-HT1A and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Flibanserin-D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Flibanserin and a detailed, proposed methodology for the preparation of its deuterated analog, Flibanserin-D4. This document is intended for an audience with a strong background in organic chemistry and drug development, offering in-depth experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] The isotopically labeled Flibanserin-D4, in which four hydrogen atoms on the ethyl bridge are replaced by deuterium, serves as a crucial internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices through mass spectrometry.[2][3]

Core Synthesis Strategy

The most common and industrially applicable synthesis of Flibanserin involves a convergent approach, where two key intermediates, a benzimidazolinone moiety and a substituted piperazine moiety, are synthesized separately and then coupled. The key to synthesizing Flibanserin-D4 lies in the use of a deuterated building block for the ethyl bridge.

Key Intermediates:

-

1-(3-(Trifluoromethyl)phenyl)piperazine: This commercially available starting material forms the core of the piperazine portion of Flibanserin.

-

1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one: This intermediate provides the benzimidazolinone core and the ethyl linker for coupling with the piperazine derivative. For the synthesis of Flibanserin-D4, a deuterated version of this intermediate, 1-(2-bromoethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzimidazol-2-one , is required.

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of Flibanserin and the proposed synthesis of Flibanserin-D4, based on literature-reported procedures and commercially available deuterated starting materials.

Table 1: Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | o-Phenylenediamine, Urea | - | Molten | 150-160 | 3 | ~95 | >98 |

Table 2: Synthesis of 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one and its Deuterated Analog

| Compound | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Non-deuterated | 1,3-Dihydro-2H-benzimidazol-2-one, 1,2-Dibromoethane | Sodium hydroxide, Water | Phase Transfer Catalyst | 70-80 | 4-6 | 85-90 |

| Deuterated (Proposed) | 1,3-Dihydro-2H-benzimidazol-2-one, 1,2-Dibromoethane-d4 | Sodium hydroxide, Water | Phase Transfer Catalyst | 70-80 | 4-6 | (Estimated) 80-90 |

Table 3: Synthesis of Flibanserin and Flibanserin-D4

| Compound | Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Flibanserin | 1-(2-Bromoethyl)-1,3-dihydro-2H-benzimidazol-2-one, 1-(3-(Trifluoromethyl)phenyl)piperazine | Potassium carbonate, Potassium iodide | Acetonitrile | Reflux | 12-18 | 80-90 | >99 |

| Flibanserin-D4 (Proposed) | 1-(2-Bromoethyl-d4)-1,3-dihydro-2H-benzimidazol-2-one, 1-(3-(Trifluoromethyl)phenyl)piperazine | Potassium carbonate, Potassium iodide | Acetonitrile | Reflux | 12-18 | (Estimated) 80-90 | >99 |

Experimental Protocols

Synthesis of 1,3-Dihydro-2H-benzimidazol-2-one

This procedure is a well-established method for the synthesis of the benzimidazolinone core.

Materials:

-

o-Phenylenediamine

-

Urea

Procedure:

-

A mixture of o-phenylenediamine (1 mol) and urea (1.2 mol) is heated in a reaction vessel equipped with a mechanical stirrer and a condenser.

-

The mixture is heated to 150-160 °C and maintained at this temperature for 3 hours. Ammonia gas will be evolved during the reaction.

-

The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water.

-

The solid product is collected by filtration, washed with water, and dried to afford 1,3-dihydro-2H-benzimidazol-2-one as a white to off-white solid.

Proposed Synthesis of 1-(2-Bromoethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzimidazol-2-one

This proposed protocol utilizes the commercially available 2-bromoethanol-1,1,2,2-d4 to introduce the deuterated ethyl bridge.

Materials:

-

1,3-Dihydro-2H-benzimidazol-2-one

-

2-Bromoethanol-1,1,2,2-d4

-

Thionyl chloride (SOCl₂) or Phosphorus tribromide (PBr₃)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

-

Base (e.g., Pyridine or Triethylamine)

Procedure:

-

Conversion of deuterated alcohol to bromide: To a solution of 2-bromoethanol-1,1,2,2-d4 (1 eq) in an anhydrous solvent under an inert atmosphere, slowly add thionyl chloride or phosphorus tribromide (1.1 eq) at 0 °C. The reaction is then stirred at room temperature until completion (monitored by TLC). The resulting 1,2-dibromoethane-d4 is isolated by standard workup procedures.

-

Alkylation: To a suspension of 1,3-dihydro-2H-benzimidazol-2-one (1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a biphasic system of aqueous sodium hydroxide and an organic solvent (e.g., toluene), add the prepared 1,2-dibromoethane-d4 (1.1 eq). The mixture is heated to 70-80 °C with vigorous stirring for 4-6 hours.

-

After cooling, the organic layer is separated, washed with water, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 1-(2-bromoethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzimidazol-2-one.

Synthesis of Flibanserin-D4

This final coupling step joins the two key deuterated and non-deuterated intermediates.

Materials:

-

1-(2-Bromoethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzimidazol-2-one

-

1-(3-(Trifluoromethyl)phenyl)piperazine

-

Potassium carbonate (K₂CO₃)

-

Potassium iodide (KI)

-

Acetonitrile

Procedure:

-

A mixture of 1-(2-bromoethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzimidazol-2-one (1 eq), 1-(3-(trifluoromethyl)phenyl)piperazine (1.1 eq), potassium carbonate (2 eq), and a catalytic amount of potassium iodide in acetonitrile is refluxed for 12-18 hours.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude Flibanserin-D4 is purified by column chromatography on silica gel or by recrystallization to afford the final product as a white solid.

Visualization of Synthetic Pathways and Isotopic Labeling

The following diagrams, generated using Graphviz, illustrate the synthetic workflows.

Characterization

The successful synthesis of Flibanserin and Flibanserin-D4 should be confirmed by a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR of Flibanserin-D4 will show the absence of signals corresponding to the ethyl bridge protons. 2H NMR will confirm the presence of deuterium at the expected positions. 13C NMR will show characteristic shifts for the carbon atoms in the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the molecular weight of Flibanserin-D4, which will be 4 mass units higher than that of non-deuterated Flibanserin. Tandem mass spectrometry (MS/MS) can be used to analyze the fragmentation pattern, which will show a +4 Da shift in fragments containing the deuterated ethyl group.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final product. The retention time of Flibanserin-D4 will be nearly identical to that of Flibanserin under standard reversed-phase conditions.

This guide provides a foundational understanding and practical protocols for the synthesis of Flibanserin and its deuterated analog. Researchers should always adhere to standard laboratory safety practices and may need to optimize the proposed procedures for their specific experimental conditions.

References

- 1. WO2010128516A2 - Process for the preparation of flibanserin involving novel intermediates - Google Patents [patents.google.com]

- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. academic.oup.com [academic.oup.com]

Physical and chemical properties of Flibanserin D4

An In-depth Technical Guide on the Physical and Chemical Properties of Flibanserin D4

Introduction

This compound is the deuterium-labeled analog of Flibanserin.[1] It serves as a critical internal standard for the precise quantification of Flibanserin in biological matrices through mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS).[2][3] The four deuterium atoms on the ethylpiperazine sidechain provide a distinct mass-to-charge ratio, enabling accurate differentiation from the unlabeled parent compound without altering its chemical behavior during sample extraction and analysis.[2][4] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its use and analysis, and an examination of the pharmacological signaling pathways of the parent compound, Flibanserin.

Physical and Chemical Properties

Quantitative data for this compound is primarily centered on its molecular identity. Other physical characteristics such as solubility and stability are often extrapolated from its parent compound, Flibanserin.

Chemical Identifiers

The following table summarizes the core chemical identifiers for this compound and its hydrochloride salt.

| Property | This compound | This compound Hydrochloride |

| CAS Number | 2122830-91-3[4] | 2748630-46-6[2] |

| Molecular Formula | C₂₀H₁₇D₄F₃N₄O[5] | C₂₀H₁₇D₄F₃N₄O • HCl[2] |

| Molecular Weight | 394.43 g/mol [5] | 430.9 g/mol [2] |

| Synonyms | 1-(2-(4-(3-(Trifluoromethyl)phenyl)piperazin-1-yl)ethyl-1,1,2,2-d4)-1,3-dihydro-2H-benzo[d]imidazol-2-one[6] | 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d₄]-2H-benzimidazol-2-one, monohydrochloride[2] |

Physicochemical Characteristics

This table outlines the physicochemical properties. Data for the parent compound, Flibanserin, is included for reference where specific data for the D4 analog is not available.

| Property | This compound / this compound HCl | Flibanserin (Parent Compound) |

| Appearance | Not specified | White to off-white or beige crystalline powder.[7][8] |

| Solubility | This compound HCl: Slightly soluble in DMSO and Methanol.[2] | Water: Insoluble (4.312 mg/L).[3][7] Organic Solvents: Soluble in DMSO (up to 78 mg/mL), Ethanol (up to 23 mg/mL), and DMF.[8][9][10] |

| Melting Point | Not specified | 160-162°C[8] Hydrochloride Salt: 230-231°C[7] |

| Stability & Storage | Not specified | Stable for at least 2 years at +4°C.[8] Store at room temperature, protected from heat, moisture, and light.[11] Liable to degradation under acidic and peroxide conditions.[12] |

| Purity | ≥99% deuterated forms (d₁-d₄).[2] | N/A |

Pharmacological Profile and Signaling Pathways

The pharmacological activity of this compound is identical to that of Flibanserin. The isotopic labeling does not interfere with its mechanism of action. Flibanserin is a multifunctional serotonin agonist and antagonist (MSAA) that modulates key neurotransmitter systems implicated in sexual desire.[13][14]

Receptor Binding Affinity

Flibanserin exhibits high affinity for specific serotonin and dopamine receptors.[15] Its therapeutic effect is believed to stem from its combined agonist and antagonist activities.

| Receptor Target | Activity | Binding Affinity (Ki) |

| 5-HT₁A | Full Agonist | 1 nM[2][16] |

| 5-HT₂A | Antagonist | 49 nM[2][16] |

| Dopamine D₄ | Antagonist / Very Weak Partial Agonist | 4-24 nM[2][16] |

| 5-HT₂B | Antagonist | 89.3 nM[17] |

| 5-HT₂C | Antagonist | 88.3 nM[17] |

Mechanism of Action

Flibanserin's primary action is as a 5-HT₁A receptor agonist and a 5-HT₂A receptor antagonist.[18] This dual activity is thought to produce a regionally selective effect on monoamine levels in the brain. Specifically, in the prefrontal cortex (PFC), it leads to an increase in dopamine and norepinephrine levels while simultaneously decreasing serotonin levels.[13][19] This shift in the balance of these neurotransmitters—dopamine and norepinephrine being excitatory for sexual response and serotonin being inhibitory—is the proposed mechanism for its therapeutic effect in treating hypoactive sexual desire disorder (HSDD).[13][18]

At a cellular level, its 5-HT₁A agonism reduces forskolin-stimulated cAMP formation, while its 5-HT₂A antagonism counters the 5-HT-induced accumulation of phosphatidylinositol turnover.[2][15]

Experimental Protocols

This compound is exclusively used in analytical settings as an internal standard. The following protocols describe its application in bioanalysis and the quality control of the parent compound.

Protocol for Bioanalytical Quantification of Flibanserin in Plasma

This protocol details a common procedure for the extraction and quantification of Flibanserin from plasma samples using this compound for internal standardization, followed by LC-MS/MS analysis.[3][20]

Methodology:

-

Sample Preparation: Aliquot 300 µL of plasma sample into a clean microcentrifuge tube.

-

Internal Standard Spiking: Add 100 µL of a 500 ng/mL this compound working solution (in methanol or acetonitrile) to the plasma sample.

-

Extraction:

-

Liquid-Liquid Extraction (LLE): Add 4 mL of ethyl acetate.

-

Protein Precipitation (PPT): Alternatively, add 900 µL of ice-cold acetonitrile.[20]

-

-

Mixing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Separation: Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic layer (LLE) or precipitate proteins (PPT).

-

Isolation: Carefully transfer the supernatant (organic layer or acetonitrile) to a new tube.

-

Evaporation: Dry the isolated supernatant under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 300 µL of the mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).[3]

-

Analysis: Inject the reconstituted sample into an LC-MS/MS system for analysis. Quantification is achieved by comparing the peak area ratio of Flibanserin to this compound against a standard calibration curve.

Protocol for Purity Determination of Flibanserin by RP-HPLC

This protocol describes a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of Flibanserin active pharmaceutical ingredient (API).[12][21]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or PDA detector.

-

Column: Agilent C18 (150 x 4.6 mm, 5 µm particle size) or equivalent.[21]

-

Mobile Phase: A mixture of 0.01M Potassium Phosphate Monohydrate buffer (pH adjusted to 3.5) and Acetonitrile in a 60:40 v/v ratio.[21]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 248 nm.[21]

-

Injection Volume: 10 µL.

Methodology:

-

Standard Preparation: Accurately weigh and dissolve Flibanserin reference standard in a suitable diluent (e.g., mobile phase) to prepare a stock solution (e.g., 100 µg/mL).

-

Sample Preparation: Prepare the Flibanserin test sample in the same diluent and at the same concentration as the standard solution.

-

System Equilibration: Equilibrate the HPLC system by pumping the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the standard and sample solutions into the chromatograph. The retention time for Flibanserin is expected at approximately 2.8 minutes under these conditions.[21]

-

Data Processing: Calculate the purity of the Flibanserin sample by comparing the peak area of the main peak in the sample chromatogram to that of the standard. Impurity levels are determined by the area percentage of any other peaks.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals engaged in the pharmacokinetic and metabolic analysis of Flibanserin. Its well-defined chemical structure and mass difference from the parent compound ensure its utility as a robust internal standard. While many of its physicochemical properties are inferred from Flibanserin, its application in validated analytical methods is well-documented. Understanding the complex pharmacology of Flibanserin, particularly its modulatory effects on serotonin, dopamine, and norepinephrine pathways, provides the essential context for the interpretation of quantitative data obtained using its deuterated analog.

References

- 1. Flibanserin-d4 | 2122830-91-3 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Flibanserin-d4 | CAS 2122830-91-3 | LGC Standards [lgcstandards.com]

- 5. Flibanserin-d4 - CAS - 2122830-91-3 | Axios Research [axios-research.com]

- 6. veeprho.com [veeprho.com]

- 7. Flibanserin | C20H21F3N4O | CID 6918248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Flibanserin - CAS-Number 167933-07-5 - Order from Chemodex [chemodex.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Flibanserin (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 12. growingscience.com [growingscience.com]

- 13. Multifunctional pharmacology of flibanserin: possible mechanism of therapeutic action in hypoactive sexual desire disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 15. selleckchem.com [selleckchem.com]

- 16. Flibanserin CAS#: 167933-07-5 [m.chemicalbook.com]

- 17. medkoo.com [medkoo.com]

- 18. What is the mechanism of Flibanserin? [synapse.patsnap.com]

- 19. go.drugbank.com [go.drugbank.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Flibanserin D4: A Technical Guide to Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical parameters found on a Certificate of Analysis (CoA) for Flibanserin D4, a deuterated internal standard essential for the accurate quantification of Flibanserin. Given that this compound is primarily utilized in analytical and pharmacokinetic studies, its purity and identity are paramount for generating reliable and reproducible data. This document outlines the typical analytical methodologies employed to certify a batch of this compound, offering detailed experimental protocols and data presentation in a format amenable to scientific review.

Physicochemical Properties and Identification

A Certificate of Analysis for this compound will invariably begin with the fundamental physicochemical properties of the compound. These data points serve to confirm the identity and basic characteristics of the material.

| Parameter | Typical Specification |

| Chemical Name | 1,3-dihydro-1-[2-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]ethyl-1,1,2,2-d4]-2H-benzimidazol-2-one |

| CAS Number | 2122830-91-3[1][2][3] |

| Molecular Formula | C₂₀H₁₇D₄F₃N₄O[2] |

| Molecular Weight | 394.43 g/mol [2] |

| Appearance | White to off-white solid |

| Solubility | Slightly soluble in Methanol and DMSO[4] |

| Deuterated Forms | ≥99% (d₁-d₄)[4] |

Purity and Impurity Analysis

The core of a this compound CoA is the assessment of its purity and the characterization of any potential impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) are the primary techniques for these evaluations.

Chromatographic Purity by HPLC

A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products and synthesis-related impurities.

Table 2.1: Representative HPLC Purity Data

| Analyte | Retention Time (min) | Area (%) | Specification |

| This compound | 5.8 | 99.8 | ≥ 98.0% |

| Impurity A | 4.2 | 0.1 | ≤ 0.2% |

| Impurity B | 7.1 | 0.1 | ≤ 0.2% |

| Total Impurities | - | 0.2 | ≤ 2.0% |

Experimental Protocol: HPLC Method for Purity Determination

-

Instrumentation: A standard HPLC system equipped with a PDA detector and a data acquisition system.[5]

-

Column: C18, 4.6 x 50 mm, 5 µm particle size.

-

Mobile Phase: A mixture of acetonitrile and 20 mM ammonium acetate buffer (pH 4.5) in a 60:40 (v/v) ratio.[5]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30 °C.

-

Detection Wavelength: 255 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of 1 mg/mL is prepared and subsequently diluted to a working concentration of 10 µg/mL with the mobile phase.[5]

References

Commercial Suppliers and Technical Guide for Flibanserin D4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Flibanserin D4, a deuterated analog of Flibanserin. It is intended to assist researchers, scientists, and drug development professionals in sourcing this compound for their studies. This document outlines key technical data from various suppliers, information on its mechanism of action, and guidance for its use in experimental settings.

Introduction to this compound

This compound is a stable isotope-labeled version of Flibanserin, a medication used for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1] The incorporation of four deuterium atoms into the Flibanserin molecule makes it a valuable tool in analytical and research applications, particularly as an internal standard for the quantification of Flibanserin in biological samples using mass spectrometry-based methods like GC-MS or LC-MS.

Commercial Suppliers of this compound

Several chemical suppliers offer this compound for research purposes. The following table summarizes the available quantitative data from a selection of these suppliers. Please note that for some suppliers, a certificate of analysis with detailed purity and isotopic enrichment data may need to be requested directly.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity |

| Cayman Chemical | 2748630-46-6 | C₂₀H₁₇D₄F₃N₄O • HCl | 430.9 | ≥99% deuterated forms (d₁-d₄) | ≥98% (for unlabeled) |

| LGC Standards | 2122830-91-3 | C₂₀D₄H₁₇F₃N₄O | 394.427 | Not specified | Not specified |

| BOC Sciences | 2122830-91-3 | C₂₀H₁₇D₄F₃N₄O | 394.43 | Not specified | Not specified |

| Simson Pharma | 2122830-91-3 | C₂₀H₁₇D₄F₃N₄O | 394.43 | Not specified | Accompanied by CoA |

| Axios Research | 2122830-91-3 | C₂₀H₁₇D₄F₃N₄O | 394.43 | Not specified | Accompanied by CoA |

Mechanism of Action of Flibanserin

Flibanserin's pharmacological activity is complex, primarily targeting serotonin receptors in the brain. It acts as a postsynaptic 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual action is believed to be the primary mechanism behind its therapeutic effects. The proposed mechanism involves the modulation of neurotransmitter levels in key brain regions associated with sexual desire. Specifically, Flibanserin's activity is thought to lead to a decrease in serotonin levels while increasing the levels of dopamine and norepinephrine. This shift in the balance of these neurotransmitters is hypothesized to be responsible for its effects on sexual desire.

The following diagram illustrates the signaling pathway of Flibanserin.

Caption: Signaling pathway of Flibanserin in the prefrontal cortex.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are typically developed and validated in-house by research laboratories, the following provides a general methodology for its application as an internal standard in LC-MS/MS analysis for the quantification of Flibanserin in a biological matrix (e.g., plasma).

Objective: To accurately quantify the concentration of Flibanserin in a plasma sample.

Materials:

-

This compound (as internal standard)

-

Flibanserin (as analytical standard for calibration curve)

-

Human plasma (or other biological matrix)

-

Acetonitrile (or other suitable protein precipitation solvent)

-

Formic acid (or other appropriate mobile phase modifier)

-

Water, HPLC grade

-

LC-MS/MS system

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Flibanserin and this compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a series of working standard solutions of Flibanserin at different concentrations by serial dilution of the stock solution. These will be used to construct a calibration curve.

-

Prepare a working internal standard solution of this compound at a fixed concentration.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of the plasma sample, add a fixed volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Add a protein precipitation agent, such as acetonitrile (typically 3-4 volumes of the plasma volume).

-

Vortex the mixture vigorously for approximately 1 minute to ensure complete protein precipitation.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject a small volume (e.g., 5-10 µL) of the prepared sample supernatant onto the LC-MS/MS system.

-

Liquid Chromatography (LC):

-

Use a suitable C18 analytical column.

-

Employ a gradient elution method with mobile phases typically consisting of water with a small percentage of formic acid (Mobile Phase A) and an organic solvent like acetonitrile or methanol with formic acid (Mobile Phase B). The gradient will be optimized to achieve good separation of Flibanserin from matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect and quantify Flibanserin and this compound. This involves monitoring specific precursor ion to product ion transitions for each compound.

-

Flibanserin: Determine the optimal precursor ion (e.g., [M+H]⁺) and a characteristic product ion.

-

This compound: Determine the corresponding precursor and product ions, which will be shifted by +4 Da compared to unlabeled Flibanserin.

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of Flibanserin to this compound against the known concentrations of the Flibanserin working standards.

-

Calculate the concentration of Flibanserin in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.

-

The following diagram outlines the experimental workflow for the quantification of Flibanserin using this compound as an internal standard.

Caption: Experimental workflow for Flibanserin quantification.

References

The Gold Standard in Bioanalysis: Flibanserin D4 as an Internal Standard

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and application of Flibanserin D4 as an internal standard in the quantitative bioanalysis of Flibanserin. This document is intended for researchers, scientists, and drug development professionals who are engaged in pharmacokinetic studies, therapeutic drug monitoring, and other applications requiring precise and accurate quantification of Flibanserin in biological matrices.

The Pivotal Role of Internal Standards in Quantitative Analysis

In the realm of quantitative analysis, particularly in complex biological matrices such as plasma or serum, achieving accurate and reproducible results is a significant challenge. Various factors, including sample preparation inconsistencies, matrix effects, and instrument variability, can introduce errors that compromise the integrity of the data. The use of a suitable internal standard (IS) is a cornerstone of robust bioanalytical method development, designed to compensate for these potential sources of error.

An ideal internal standard is a compound that is structurally and physicochemically similar to the analyte of interest but can be distinguished by the analytical instrument. By adding a known amount of the internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's response to the internal standard's response is used for quantification. This ratiometric approach effectively normalizes for variations that occur throughout the analytical process.

This compound: A Deuterated Internal Standard

This compound is a stable isotope-labeled (SIL) analog of Flibanserin, where four hydrogen atoms have been replaced with deuterium atoms. This subtle change in mass allows for its differentiation from the unlabeled Flibanserin by a mass spectrometer.

Mechanism of Action as an Internal Standard:

The efficacy of this compound as an internal standard stems from its near-identical chemical and physical properties to Flibanserin. This similarity ensures that both compounds behave almost identically during:

-

Sample Preparation: Any loss of analyte during extraction, protein precipitation, or other sample clean-up steps will be mirrored by a proportional loss of the deuterated internal standard.

-

Chromatographic Separation: Flibanserin and this compound co-elute in liquid chromatography (LC), meaning they experience the same chromatographic conditions and potential for ion suppression or enhancement from the matrix at the same retention time.

-

Ionization: In the mass spectrometer's ion source, both the analyte and the internal standard exhibit similar ionization efficiencies.

By tracking the signal of this compound, variations in the analytical process can be effectively corrected, leading to highly accurate and precise quantification of Flibanserin.

Pharmacological Mechanism of Flibanserin

Flibanserin's therapeutic effect is attributed to its multifunctional activity on serotonin receptors. It acts as a 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. This dual mechanism is believed to modulate the balance of neurotransmitters in the brain, leading to a decrease in serotonin and a subsequent increase in dopamine and norepinephrine levels, particularly in the prefrontal cortex. This neurochemical modulation is thought to be the basis for its clinical efficacy in treating hypoactive sexual desire disorder (HSDD).

Flibanserin's signaling pathway.

Experimental Protocol: Quantification of Flibanserin in Human Plasma

The following is a detailed methodology for the quantification of Flibanserin in human plasma using this compound as an internal standard, based on a validated UPLC-MS/MS method.[1]

4.1. Materials and Reagents:

-

Flibanserin reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Ammonium acetate (analytical grade)

-

Formic acid (analytical grade)

-

Human plasma (drug-free)

-

Ultrapure water

4.2. Instrumentation:

-

Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

4.3. Sample Preparation (Protein Precipitation):

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the UPLC-MS/MS system.

Bioanalytical workflow for Flibanserin quantification.

4.4. Liquid Chromatography and Mass Spectrometry Conditions:

The following tables summarize the typical instrumental parameters for the analysis of Flibanserin and this compound.

| LC Parameter | Condition |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient | Optimized for separation of analyte and IS from matrix components |

| MS/MS Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Flibanserin) | m/z 391.3 → 161.3 |

| MRM Transition (this compound) | m/z 395.3 → 161.3 |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

Method Validation

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The following parameters are typically assessed:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Within ±15% of the nominal concentration (±20% at the LLOQ) |

| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |

| Selectivity | No significant interference at the retention times of the analyte and IS |

| Matrix Effect | Consistent response in different sources of the biological matrix |

| Recovery | Consistent and reproducible extraction efficiency |

| Stability | Analyte stability under various storage and handling conditions |

Conclusion

The use of this compound as an internal standard is integral to the development of robust and reliable bioanalytical methods for the quantification of Flibanserin. Its chemical similarity to the analyte ensures that it effectively compensates for variability throughout the analytical process, from sample preparation to detection. This technical guide provides a foundational understanding and a practical framework for the implementation of this compound in a research or drug development setting, ultimately contributing to the generation of high-quality, defensible data.

References

The Role of Flibanserin-d4 in Pharmacokinetic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of Flibanserin-d4 in the pharmacokinetic analysis of flibanserin. Flibanserin-d4, a stable isotope-labeled analog of flibanserin, is an indispensable tool in bioanalytical methodologies, ensuring the accuracy and reliability of quantitative data in preclinical and clinical research. This document details the experimental protocols, presents collated quantitative data, and visualizes key workflows and pathways pertinent to the study of flibanserin pharmacokinetics.

The Essential Role of Flibanserin-d4 as an Internal Standard

In quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification of the analyte of interest.[1] Flibanserin-d4 serves as the ideal internal standard for flibanserin for several key reasons:

-

Physicochemical Similarity: Flibanserin-d4 is structurally identical to flibanserin, with the exception of four deuterium atoms replacing four hydrogen atoms. This minimal structural modification ensures that it co-elutes with flibanserin during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer.

-

Correction for Variability: The use of a stable isotope-labeled internal standard effectively compensates for variations that can occur during sample preparation, such as extraction inconsistencies, and for fluctuations in the analytical instrument's performance.[1]

-

Mass Differentiation: The mass difference between flibanserin and Flibanserin-d4 allows for their simultaneous detection and distinct quantification by the mass spectrometer, without mutual interference.

The consistent use of Flibanserin-d4 in published pharmacokinetic studies underscores its importance in generating high-quality, reproducible data that meets regulatory standards, such as those set by the US Food and Drug Administration (FDA).[2]

Experimental Protocols for Flibanserin Quantification

The quantification of flibanserin in biological matrices, predominantly human plasma, is typically achieved using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method with Flibanserin-d4 as the internal standard.[2][3]

Sample Preparation: Protein Precipitation

A widely used and efficient method for extracting flibanserin and Flibanserin-d4 from plasma is protein precipitation.[1][2]

Protocol:

-

Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of the plasma sample.

-

Internal Standard Spiking: Add a specific volume of a known concentration of Flibanserin-d4 working solution to the plasma sample.

-

Precipitation: Add a precipitating agent, typically acetonitrile, in a 3:1 ratio (v/v) to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10-15 minutes at a controlled temperature (e.g., 4°C) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the clear supernatant, containing flibanserin and Flibanserin-d4, to a clean tube or a 96-well plate for analysis.

-

Injection: Inject a small volume (typically 5-10 µL) of the supernatant into the UPLC-MS/MS system.

UPLC-MS/MS Instrumentation and Conditions

The following table summarizes typical instrumental conditions for the analysis of flibanserin using Flibanserin-d4 as an internal standard.[2][4]

| Parameter | Typical Setting |

| Chromatography System | Waters Acquity UPLC or equivalent |

| Analytical Column | Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.5) |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic or a shallow gradient depending on the method |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.0 - 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350 - 400°C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Gas Flow | 50 - 150 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 2 |

Mass Spectrometry Parameters

Multiple Reaction Monitoring (MRM) is employed for the selective and sensitive detection of flibanserin and Flibanserin-d4. The precursor and product ions are specific to each compound.

Table 2: Typical MRM Transitions for Flibanserin and Flibanserin-d4 [2][4]

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Flibanserin | 391.2 | 161.1 | 30 | 25 |

| Flibanserin-d4 | 395.2 | 161.1 | 30 | 25 |

Quantitative Data from Pharmacokinetic Studies

The validated UPLC-MS/MS method utilizing Flibanserin-d4 has been applied to determine the pharmacokinetic profile of flibanserin in healthy female volunteers following oral administration.

Table 3: Summary of Pharmacokinetic Parameters of Flibanserin (100 mg single oral dose) in Healthy Female Volunteers [2][5]

| Parameter | Unit | Value (Mean ± SD) |

| Cmax (Maximum Plasma Concentration) | ng/mL | 419 ± 134 |

| Tmax (Time to Cmax) | h | 0.75 (median) |

| AUC0-t (Area under the curve from 0 to last measurable time point) | ng·h/mL | 1345 ± 453 |

| AUC0-∞ (Area under the curve from 0 to infinity) | ng·h/mL | 1421 ± 487 |

| t1/2 (Elimination Half-life) | h | 11.2 ± 2.9 |

Method Validation

Bioanalytical method validation is performed according to the FDA guidelines to ensure the reliability of the data. The use of Flibanserin-d4 is integral to meeting the stringent criteria for these validation parameters.

Table 4: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria [2]

| Parameter | Acceptance Criteria |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (Intra- and Inter-day) | Within ±15% of the nominal concentration (±20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Consistent and minimal |

| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte stable within ±15% of baseline |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of flibanserin in plasma.

Signaling Pathway of Flibanserin

Flibanserin's mechanism of action involves the modulation of central nervous system neurotransmitters, primarily serotonin and dopamine.

Caption: Proposed mechanism of action of flibanserin on neurotransmitter systems.

References

- 1. researchgate.net [researchgate.net]

- 2. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]

- 4. A rapid and sensitive UPLC-MS/MS method for the determination of flibanserin in rat plasma: application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to Flibanserin-D4 for In Vitro and In Vivo Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Flibanserin-D4, a deuterated analog of Flibanserin, and its critical role in preclinical and clinical research. It details the compound's mechanism of action, its primary applications as an internal standard in quantitative analysis, and protocols for its use in both laboratory and animal studies.

Introduction: The Role of Deuteration

Flibanserin-D4 is a stable isotope-labeled version of Flibanserin, a medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] In Flibanserin-D4, four specific hydrogen atoms are replaced with deuterium, a non-radioactive isotope of hydrogen. This substitution results in a molecule that is chemically almost identical to Flibanserin but has a higher mass.

The primary and most vital application of Flibanserin-D4 in research is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3][4][5] Deuterated standards are considered the "gold standard" for bioanalysis because they co-elute with the non-labeled analyte and exhibit nearly identical behavior during sample extraction, ionization, and chromatography.[4][6] This allows for highly accurate and precise correction of analytical variability, which is crucial for pharmacokinetic and drug metabolism studies.[3][7]

Mechanism of Action of Flibanserin

While Flibanserin-D4 is a tool for research, understanding the pharmacology of the parent compound, Flibanserin, is essential. Flibanserin modulates key neurotransmitters in the brain. Its mechanism is not fully understood but is attributed to its mixed activity on serotonin (5-HT) and dopamine receptors.[8][9]

Specifically, Flibanserin exhibits:

This dual action is believed to decrease serotonin levels while increasing downstream levels of dopamine and norepinephrine, particularly in the prefrontal cortex.[9][13] This modulation of the balance between excitatory (dopamine, norepinephrine) and inhibitory (serotonin) neurotransmitter systems is thought to be the basis for its therapeutic effects.[9][12]

Signaling Pathway of Flibanserin

Caption: Flibanserin's dual action on serotonin receptors.

Quantitative Data

The following tables summarize key quantitative parameters for the parent compound, Flibanserin. This data is critical for designing and interpreting experiments where Flibanserin-D4 is used as an internal standard.

Table 1: Receptor Binding Affinity of Flibanserin

| Receptor | Affinity (Ki, nM) | Activity Profile |

| 5-HT1A | 1 | Agonist[11] |

| 5-HT2A | 49 | Antagonist[11] |

| Dopamine D4 | 4–24 | Antagonist / Very Weak Partial Agonist[11][12] |

| 5-HT2B | 89.3 | Antagonist[12] |

| 5-HT2C | 88.3 | Antagonist[12] |

Data compiled from in vitro studies.[11][12]

Table 2: Human Pharmacokinetic Parameters of Flibanserin (100 mg Oral Dose)

| Parameter | Value | Notes |

| Bioavailability | 33% | Subject to extensive first-pass metabolism.[14][15] |

| Tmax (Time to Peak) | ~0.75 hours | Time to reach maximum plasma concentration.[14][16] |

| Cmax (Peak Conc.) | 419 ng/mL | Maximum plasma concentration.[14] |

| Protein Binding | ~98% | Highly bound, primarily to albumin.[10][14] |

| Terminal Half-Life | ~11 hours | [14] |

| Metabolism | CYP3A4 (major), CYP2C19 (lesser) | [10][14] |

Experimental Protocols

Flibanserin-D4 is indispensable for accurately quantifying Flibanserin in biological matrices. Below are representative protocols for its application in in vitro and in vivo research.

In Vitro: Quantification of Flibanserin in Plasma by LC-MS/MS

This protocol outlines a standard method for determining Flibanserin concentrations in plasma samples, a cornerstone of pharmacokinetic analysis.

Objective: To accurately measure the concentration of Flibanserin in human plasma using Flibanserin-D4 as an internal standard.

Methodology:

-

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of Flibanserin-D4 internal standard working solution (e.g., 500 ng/mL in methanol) and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.[5]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated protein.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.[17]

-

-

LC-MS/MS Analysis:

-

Chromatographic Column: C18 column (e.g., Kinetex C18, 2.6 μm, 2.1 × 50 mm).[5]

-

Mobile Phase: A mixture of 20 mM ammonium acetate buffer (pH 4.5) and acetonitrile (50:50, v/v).[5]

-

Flow Rate: 0.3 mL/min.[5]

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI+) source.[5]

-

MRM Transitions (Example):

-

Flibanserin: Q1 → Q3 (e.g., 391.2 → 161.1)

-

Flibanserin-D4: Q1 → Q3 (e.g., 395.2 → 161.1) (Note: Exact mass transitions should be optimized for the specific instrument used).

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Flibanserin / Flibanserin-D4) against the known concentrations of Flibanserin standards.

-

Determine the concentration of Flibanserin in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

In Vivo: Rodent Pharmacokinetic Study Workflow

This workflow describes a typical preclinical PK study in rats to determine the absorption, distribution, metabolism, and excretion (ADME) profile of Flibanserin.

Workflow for a Rodent Pharmacokinetic Study

Caption: Workflow of a typical preclinical pharmacokinetic study.

Methodology:

-

Acclimatization and Dosing: Acclimate male Sprague-Dawley rats for at least one week. Administer a single oral dose of Flibanserin (e.g., 10 mg/kg) via gavage.

-

Blood Collection: Collect blood samples (~100-200 µL) from the tail vein into heparinized tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples immediately (e.g., 4000 rpm for 10 min at 4°C) to separate the plasma. Store plasma samples at -80°C until analysis.

-

Bioanalysis: Analyze the plasma samples for Flibanserin concentration using the validated LC-MS/MS method described in section 4.1, with Flibanserin-D4 as the internal standard.

-

Pharmacokinetic Analysis: Use the resulting plasma concentration-time data to calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis with software like Phoenix WinNonlin.

Conclusion

Flibanserin-D4 is an essential tool for researchers in pharmacology and drug development. Its use as an internal standard in LC-MS/MS methods ensures the generation of high-quality, reliable, and reproducible quantitative data. This accuracy is paramount for the robust characterization of Flibanserin's pharmacokinetic profile and for making informed decisions during the drug development process. The protocols and data presented in this guide serve as a foundational resource for the effective implementation of Flibanserin-D4 in both in vitro and in vivo research settings.

References

- 1. cdn.mdedge.com [cdn.mdedge.com]

- 2. Flibanserin: A controversial drug for female hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. Development and validation of liquid chromatography-electrospray-tandem mass spectrometry method for determination of flibanserin in human plasma: Application to pharmacokinetic study on healthy female volunteers. | Semantic Scholar [semanticscholar.org]

- 6. texilajournal.com [texilajournal.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. droracle.ai [droracle.ai]

- 9. Mechanism of action of flibanserin, a multifunctional serotonin agonist and antagonist (MSAA), in hypoactive sexual desire disorder | CNS Spectrums | Cambridge Core [cambridge.org]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Flibanserin, a potential antidepressant drug, lowers 5-HT and raises dopamine and noradrenaline in the rat prefrontal cortex dialysate: role of 5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flibanserin - Wikipedia [en.wikipedia.org]

- 13. Pharmacology of flibanserin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Flibanserin (Addyi): The First FDA-Approved Treatment for Female Sexual Interest/Arousal Disorder in Premenopausal Women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. gocm.bmj.com [gocm.bmj.com]

- 16. Flibanserin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantitative Analysis of Flibanserin in Human Plasma using LC-MS/MS with Flibanserin D4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flibanserin in human plasma. The use of a stable isotope-labeled internal standard, Flibanserin D4, ensures high accuracy and precision, correcting for variations during sample preparation and analysis. The described method involves a straightforward protein precipitation extraction procedure followed by a rapid UPLC-MS/MS analysis. This protocol is suitable for pharmacokinetic studies and other research applications requiring precise measurement of flibanserin concentrations in a biological matrix.

Introduction

Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and bioavailability studies. LC-MS/MS has become the standard for bioanalytical quantification due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry. SIL-ISs co-elute with the analyte and exhibit similar ionization characteristics, thereby compensating for matrix effects and variability in sample processing and instrument response. This application note provides a detailed protocol for the LC-MS/MS analysis of flibanserin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Flibanserin analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of flibanserin and the internal standard from human plasma.

-

Allow plasma samples to thaw at room temperature.

-

Spike 100 µL of plasma with 10 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

The chromatographic separation is performed on a UPLC system using a C18 reversed-phase column.

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Column: Kinetex C18 (2.6 µm, 2.1 x 50 mm)[1]

-

Mobile Phase A: 20 mM Ammonium Acetate in water, pH 4.5[1]

-

Mobile Phase B: Acetonitrile[1]

-

Flow Rate: 0.3 mL/min[1]

-

Gradient: Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B[1]

-

Injection Volume: 5 µL

-

Column Temperature: 40 °C

-

Autosampler Temperature: 15 °C

Mass Spectrometry

The analysis is carried out on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

-

Mass Spectrometer: Waters Xevo TQD or equivalent

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[1]

-

MRM Transitions:

-

Flibanserin: m/z 391.3 → 161.3

-

This compound (IS): m/z 395.3 → 161.3

-

-

Dwell Time: 100 ms

-

Collision Gas: Argon

-

Source Temperature: 150 °C

-

Desolvation Temperature: 350 °C

Workflow Diagram

Caption: Workflow for the LC-MS/MS analysis of Flibanserin.

Quantitative Data Summary

The method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The validation parameters demonstrate the reliability and robustness of the method for the intended purpose.

Calibration Curve

| Parameter | Value |

| Linearity Range | 5 - 1000 ng/mL[1] |

| Regression Model | Linear, 1/x² weighting |

| Correlation Coefficient (r²) | > 0.99 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated using quality control (QC) samples at three concentration levels.

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |

| Low | 15 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |

| Medium | 150 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |

| High | 800 | ≤ 15 | ≤ 15 | ± 15 | ± 15 |

Recovery

The extraction recovery of flibanserin and the internal standard was consistent and reproducible across the different QC levels.

| Analyte | Low QC (%) | Medium QC (%) | High QC (%) |

| Flibanserin | > 85 | > 85 | > 85 |

| This compound (IS) | > 85 | > 85 | > 85 |

Signaling Pathway Diagram (Logical Relationship)

Caption: Logical relationship of internal standard use in LC-MS/MS.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of flibanserin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results by compensating for potential variations in sample preparation and instrument response. This method is well-suited for supporting pharmacokinetic and other clinical research studies involving flibanserin.

References

Application Note: Quantitative Analysis of Flibanserin in Human Plasma using a Validated LC-MS/MS Method with Flibanserin D4 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Flibanserin is a non-hormonal medication approved for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women. It acts as a multifunctional serotonergic agent with agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor. This dual mechanism is thought to restore the balance of neurotransmitters involved in sexual desire. Given its therapeutic importance, a robust and reliable method for the quantitative analysis of Flibanserin in biological matrices is crucial for pharmacokinetic studies, drug development, and clinical monitoring.

This application note provides a detailed protocol for the quantitative analysis of Flibanserin in human plasma using an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method. The use of a stable isotope-labeled internal standard, Flibanserin D4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The method described herein is based on established and validated procedures and is suitable for high-throughput analysis in a research setting.[1][2][3]

Signaling Pathways of Flibanserin

Flibanserin's pharmacological effect is primarily mediated through its interaction with two serotonin receptor subtypes: 5-HT1A and 5-HT2A.

-

5-HT1A Receptor Agonism: As an agonist, Flibanserin activates 5-HT1A receptors, which are coupled to inhibitory G-proteins (Gi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is generally associated with a decrease in neuronal excitability.

-

5-HT2A Receptor Antagonism: Conversely, Flibanserin acts as an antagonist at 5-HT2A receptors. These receptors are coupled to Gq/11 proteins. By blocking the natural ligand (serotonin) from binding, Flibanserin prevents the activation of phospholipase C (PLC), which in turn inhibits the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This blockade counteracts the excitatory signaling typically associated with 5-HT2A receptor activation.

The net effect of these actions is a modulation of the serotonergic system, which is believed to influence other neurotransmitter systems, such as dopamine and norepinephrine, ultimately affecting sexual desire.

Figure 1: Simplified signaling pathways of Flibanserin at 5-HT1A and 5-HT2A receptors.

Experimental Protocols

This section details the materials and methods for the quantitative analysis of Flibanserin in human plasma.

Materials and Reagents

-

Flibanserin (≥98% purity)

-

This compound (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile (LC-MS grade)

-

Ammonium Acetate (LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade, e.g., Milli-Q or equivalent)

-

Human plasma (with anticoagulant, e.g., K2EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Flibanserin and this compound in acetonitrile to create individual 1 mg/mL stock solutions. Store at -20°C.

-

Working Standard Solutions: Prepare serial dilutions of the Flibanserin stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create working standards for the calibration curve (e.g., 50, 100, 250, 500, 1000, 2500, 5000, 10000 ng/mL).

-

Internal Standard (IS) Spiking Solution (50 ng/mL): Dilute the this compound stock solution in acetonitrile to a final concentration of 50 ng/mL.

Sample Preparation (Protein Precipitation)

-

Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

For calibration standards and QC samples, spike with the corresponding Flibanserin working solutions. For unknown samples, add an equivalent volume of the acetonitrile/water mixture.

-

Add 200 µL of the Internal Standard Spiking Solution (50 ng/mL this compound in acetonitrile) to all tubes.

-

Vortex each tube for 30 seconds to precipitate plasma proteins.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to autosampler vials for LC-MS/MS analysis.

Figure 2: Workflow for the preparation of plasma samples for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The following are typical UPLC-MS/MS parameters. Instrument-specific optimization may be required.

| Parameter | Condition |

| LC System | UPLC/HPLC system |

| Column | C18 reversed-phase column (e.g., Kinetex C18, 2.1 x 50 mm, 2.6 µm)[1][2] |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 4.5)[1] |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | Isocratic: 50% A / 50% B[1][2] |

| Flow Rate | 0.3 mL/min[1][2] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Autosampler Temp. | 10°C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1] |

| MRM Transitions | See Table 2 |

| Dwell Time | 100 ms |

| Collision Gas | Argon |

Table 1: LC-MS/MS Instrumental Conditions

MRM Transitions and Mass Spectrometric Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Flibanserin | 391.13 | 161.04 | 30 | 25 |

| This compound | 395.15 | 161.04 | 30 | 25 |

Table 2: MRM Transitions and Optimized MS Parameters Note: The product ion for this compound is assumed to be the same as for Flibanserin, which is a common observation for deuterated analogs where the deuterium atoms are not on the fragmented portion of the molecule. The cone voltage and collision energy for this compound should be optimized but are expected to be similar to those for Flibanserin.[4]

Method Validation and Quantitative Data

The analytical method was validated according to the US Food and Drug Administration (FDA) guidelines for bioanalytical method validation. The key performance characteristics are summarized below.[1]

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 5-1000 ng/mL in human plasma.[1] The calibration curve was constructed by plotting the peak area ratio of Flibanserin to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² is typically used.

| Parameter | Value |

| Linear Range | 5 - 1000 ng/mL[1] |

| Correlation Coefficient (r²) | > 0.99[1] |

| Regression Equation | y = mx + c |

Table 3: Linearity of the Analytical Method

Precision and Accuracy

Intra- and inter-day precision and accuracy were evaluated by analyzing QC samples at low, medium, and high concentrations (e.g., 15, 400, and 800 ng/mL).

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |

| Low | 15 | < 15% | ± 15% | < 15% | ± 15% |

| Medium | 400 | < 15% | ± 15% | < 15% | ± 15% |

| High | 800 | < 15% | ± 15% | < 15% | ± 15% |

Table 4: Precision and Accuracy of the Analytical Method Note: The acceptable limits for precision (%CV) and accuracy (% bias) are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

Stability

The stability of Flibanserin in human plasma was assessed under various conditions to ensure the integrity of the samples during handling and storage.

| Stability Condition | Duration | Temperature | Result |

| Bench-top Stability | 8 hours | Room Temperature | Stable |

| Freeze-Thaw Stability | 3 cycles | -20°C to Room Temp. | Stable |

| Long-term Stability | 30 days | -80°C | Stable |

| Autosampler Stability | 24 hours | 10°C | Stable |

Table 5: Stability of Flibanserin in Human Plasma

Conclusion

The UPLC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the quantitative determination of Flibanserin in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The method has been validated according to regulatory guidelines and is suitable for pharmacokinetic and other research applications in the field of drug development.

References

Application Note: High-Throughput Bioanalytical Method for Flibanserin Quantification in Human Plasma Using UPLC-MS/MS with Flibanserin D4 as Internal Standard

Introduction

Flibanserin is the first FDA-approved medication for the treatment of hypoactive sexual desire disorder (HSDD) in premenopausal women.[1][2] Its mechanism of action is primarily attributed to its agonist activity at the 5-HT1A receptor and antagonist activity at the 5-HT2A receptor, which modulates the levels of dopamine and norepinephrine in the brain.[2][3][4] Given its therapeutic importance, a robust and reliable bioanalytical method is crucial for pharmacokinetic studies and clinical monitoring. This application note describes a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantification of Flibanserin in human plasma, utilizing its stable isotope-labeled analog, Flibanserin D4, as the internal standard (IS). The method is sensitive, specific, and has been successfully applied to pharmacokinetic studies.[5][6]

Experimental Workflow

Caption: Bioanalytical workflow for the quantification of Flibanserin in human plasma.

Materials and Reagents

-

Flibanserin reference standard

-

This compound internal standard

-